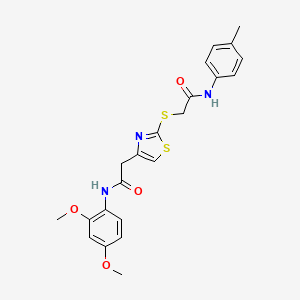
(1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry. Researchers have explored various routes to prepare it, including condensation reactions, cyclizations, and functional group manipulations. One notable approach is the reaction between a pyrazole precursor and a pyrrolidine derivative, leading to the formation of the desired compound. Detailed synthetic protocols are available in the literature .
Scientific Research Applications
Antibacterial and Antioxidant Activities
Pyrazole derivatives, including (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone, have been studied for their biological and pharmacological activities. Research has highlighted their moderate antibacterial and antioxidant activities. Specifically, these compounds have been tested against various Gram-positive and Gram-negative bacteria, exhibiting moderate antibacterial activity. They also demonstrate moderate antioxidant activities when evaluated using specific assays like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method (Golea Lynda, 2021).
Antimicrobial Activity
Several pyrazole derivatives, including variants of (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone, have been synthesized and screened for antimicrobial activities. These compounds, particularly those containing methoxy groups, have shown high antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole (Satyender Kumar et al., 2012).
Synthesis and Molecular Docking Analysis
The synthesis and molecular docking analysis of pyrazoline derivatives, related to (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone, have been explored. These studies are crucial for understanding the interaction of these compounds with various enzymes, thereby revealing potential therapeutic applications (P. Ravula et al., 2016).
Antitubercular and Anticancer Activity
Research has also been conducted on pyrazole derivatives for their potential antitubercular and anticancer activities. These compounds have been evaluated against specific bacterial strains and cancer cell lines, showing promising results in both fields (S. Neha et al., 2013).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, similar to (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone, have been synthesized and characterized for their antimicrobial and anticancer properties. These studies provide insight into the potential therapeutic use of such compounds in treating various microbial infections and cancer (H. Hafez et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1H-pyrazol-4-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8(7-5-9-10-6-7)11-3-1-2-4-11/h5-6H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTYYKNBCKBIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2950419.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2950420.png)
![5-Methyl-7-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2950421.png)
![(5Z)-3-(3-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2950424.png)

![4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole](/img/structure/B2950426.png)
![N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2950428.png)

![3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2950430.png)